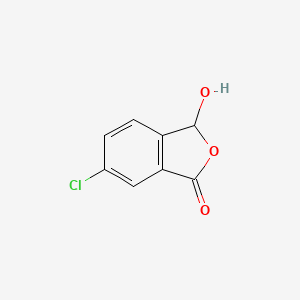

6-chloro-3-hydroxy-3H-2-benzofuran-1-one

説明

BenchChem offers high-quality 6-chloro-3-hydroxy-3H-2-benzofuran-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-hydroxy-3H-2-benzofuran-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C8H5ClO3 |

|---|---|

分子量 |

184.57 g/mol |

IUPAC名 |

6-chloro-3-hydroxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H5ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7,10H |

InChIキー |

KYMKJVHMWMTJTD-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1Cl)C(=O)OC2O |

製品の起源 |

United States |

6-chloro-3-hydroxy-3H-2-benzofuran-1-one chemical properties

Topic: 6-chloro-3-hydroxy-3H-2-benzofuran-1-one chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Dynamics, Synthetic Utility, and Pharmaceutical Applications[1][2][3]

Executive Summary

6-chloro-3-hydroxy-3H-2-benzofuran-1-one (also known as 6-chlorophthalide-3-ol ) represents a critical scaffold in medicinal chemistry, particularly in the development of non-camptothecin Topoisomerase I inhibitors. Its chemical value lies in its ring-chain tautomerism , where it exists in dynamic equilibrium with 5-chloro-2-formylbenzoic acid . This duality allows it to function both as a stable lactol and a reactive electrophilic aldehyde, enabling diverse synthetic transformations ranging from reductive aminations to complex heterocycle condensations.

This guide provides a comprehensive analysis of its physicochemical profile, detailed reaction pathways, and validated experimental protocols for its application in high-value drug discovery.

Structural Dynamics & Tautomerism

The defining feature of this molecule is the equilibrium between the cyclic hemiacylal (phthalide) and the open-chain formyl-benzoic acid. Understanding this equilibrium is prerequisite for controlling its reactivity.

The Equilibrium Mechanism

In solid state, the molecule predominantly exists as the cyclic lactol (A ). In solution, particularly in the presence of bases or polar protic solvents, the ring opens to reveal the aldehyde and carboxylic acid functionalities (B ).

-

Form A (Cyclic): Masked aldehyde; stable to oxidation; reactive at the C3 position via substitution.

-

Form B (Open): Reactive aldehyde; susceptible to nucleophilic attack (amines, hydrides) and oxidation.

DOT Diagram 1: Ring-Chain Tautomerism

Caption: Dynamic equilibrium between the stable cyclic lactol and the reactive open-chain aldehyde-acid.

Physicochemical Profile

The following data aggregates experimental values for the equilibrium mixture, primarily referenced under the open-chain CAS due to commercial conventions.

| Property | Value / Description | Context |

| CAS Number | 4506-45-0 | Primary commercial ID (Acid form) |

| Molecular Formula | C₈H₅ClO₃ | MW: 184.58 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic |

| Melting Point | 122 – 124 °C | Decomposes upon prolonged heating |

| Solubility | DMSO, Methanol, Ethyl Acetate | Soluble (Ring opening favored in MeOH) |

| Water Solubility | Low (Acidic pH), High (Basic pH) | Soluble as carboxylate salt in base |

| pKa | ~3.5 (Carboxylic acid) | Estimated for the open form |

| Stability | Air sensitive in solution | Aldehyde moiety prone to oxidation |

Synthetic Utility & Reaction Pathways

The molecule's dual functionality allows for three primary reaction vectors: C3-Substitution , Reductive Amination , and Condensation .

Pathway A: Synthesis of Indenoisoquinolines (Topoisomerase I Inhibitors)

This is the most significant pharmaceutical application. The molecule reacts with phthalide derivatives to form indenobenzopyrans , which are then converted to indenoisoquinolines (e.g., LMP400, LMP776). These compounds serve as stable, non-camptothecin alternatives for cancer therapy.

-

Mechanism: Base-catalyzed condensation followed by cyclization.

-

Key Reference: J. Med. Chem. 2006, 49, 6283–6289.[1]

Pathway B: Reductive Amination (Isoindolinone Synthesis)

The open-chain aldehyde reacts with primary amines to form Schiff bases, which can be reduced or cyclized to form isoindolinones (lactams).

-

Reagents: Primary amine (R-NH₂), NaBH₃CN or NaBH(OAc)₃.

-

Utility: Creating diverse heterocyclic libraries for lead optimization.

Pathway C: Grignard Addition

Grignard reagents attack the C3 position (or the open aldehyde) to generate 3-substituted phthalides .

-

Reagents: R-MgBr, THF, -78°C.

-

Product: 3-alkyl/aryl-6-chlorophthalides (after dehydration of the intermediate diol/hemiacetal).

DOT Diagram 2: Synthetic Reaction Vectors

Caption: Primary synthetic pathways transforming the 6-chloro-3-hydroxyphthalide core into bioactive scaffolds.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-3-hydroxyphthalide

Rationale: Commercial supplies can be expensive or impure. This protocol synthesizes the target from 6-chlorophthalide via radical bromination and hydrolysis. This method ensures high purity for downstream applications.

Materials:

-

6-Chlorophthalide (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Benzoyl Peroxide (cat.[2] 0.05 eq)

-

CCl₄ or Trifluorotoluene (Solvent)

-

Water (Hydrolysis)

Step-by-Step Methodology:

-

Radical Bromination:

-

Suspend 6-chlorophthalide (e.g., 16.6 mmol) and NBS (16.64 mmol) in CCl₄ (22 mL).

-

Add catalytic benzoyl peroxide (33 mg).

-

Reflux under Argon for 1–3 hours. Monitor: Reaction is complete when the dense NBS solid is replaced by floating succinimide.

-

Filter hot to remove succinimide. Evaporate solvent to yield crude 3-bromo-6-chlorophthalide .

-

-

Hydrolysis:

-

Reflux the crude bromide in water (50 mL) for 2–4 hours.

-

Observation: The solid will dissolve and reprecipitate as the hydroxylated product upon cooling.

-

Filter the white precipitate, wash with cold water, and dry under vacuum.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the hemiacetal proton signal at δ ~6.5–7.0 ppm (doublet if OH couples, or broad singlet).

-

Protocol 2: Condensation to Indenobenzopyran (Precursor to Indenoisoquinoline)

Rationale: This reaction demonstrates the use of the molecule as a "masked aldehyde" in a Knoevenagel-type condensation.

Materials:

-

6-Chloro-3-hydroxyphthalide (1.0 eq)

-

Phthalide (1.0 eq)

-

Sodium Methoxide (NaOMe) (4.0 eq)

-

Methanol / Ethyl Acetate

Step-by-Step Methodology:

-

Suspend both phthalides in Ethyl Acetate (20 mL).

-

Add a freshly prepared solution of NaOMe in Methanol (40 mL).

-

Heat to reflux under Argon for 24 hours. The solution will turn dark red/purple, indicating the formation of the conjugated anion.

-

Cool to room temperature and acidify to pH 1 with 37% HCl.

-

Extract the red precipitate (Indenobenzopyran) and wash with water/MeOH.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The aldehyde form is sensitive to air oxidation (forming 5-chlorophthalic acid).

-

Incompatibility: Strong oxidizing agents and strong bases (unless intended for reaction).

References

-

Anticancer Drug Discovery (Indenoisoquinolines)

- Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore.

- Source: Journal of Medicinal Chemistry, 2006, 49(21), 6283–6289.

-

Synthesis Protocol (Bromination/Hydrolysis)

- Design, Synthesis, and Biological Evaluation of Novel Indenoisoquinolines as Potential Anticancer Agents.

- Source: Purdue University e-Pubs (Thesis), 2015.

-

General Reactivity (Phthalides)

- Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones.

- Source: The Journal of Organic Chemistry, 2022.

-

Compound Registry (Chemical Data)

-

5-Chloro-2-formylbenzoic acid (Open form data).

-

Source: PubChem CID 7176209.

-

Sources

Technical Guide: Structural Elucidation of 6-Chloro-3-hydroxy-3H-2-benzofuran-1-one

This guide provides an in-depth technical analysis for the structural elucidation of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one (commonly 6-chloro-3-hydroxyphthalide). It addresses the specific challenges of regioisomer differentiation and ring-chain tautomerism inherent to this scaffold.

Executive Summary & Chemical Identity

Target Molecule: 6-chloro-3-hydroxy-3H-2-benzofuran-1-one CAS Registry Number: 13519-35-2 (Generic for chlorohydroxyphthalides; specific isomer verification required) Molecular Formula: C₈H₅ClO₃ Molecular Weight: 184.58 g/mol [1]

This compound is a cyclic hemiacetal (lactol) derivative of 4-chlorophthalic acid. In drug development, it serves as a critical intermediate for phthalide-based pharmacophores. The primary analytical challenge lies in distinguishing it from its regioisomer (5-chloro-3-hydroxyphthalide) and characterizing its dynamic equilibrium between the closed lactol and open formyl-acid forms.

Synthetic Origin & Impurity Profile

To understand the structural ambiguity, one must understand the origin. This molecule is typically synthesized via the reduction of 4-chlorophthalic anhydride .

-

The Regioisomer Problem: Reduction of 4-chlorophthalic anhydride (using Zn/AcOH, NaBH₄, or LiAlH₄) is rarely 100% regioselective. It yields a mixture of:

-

Isomer A (Target): 6-chloro-3-hydroxyphthalide (Reduction at C1 relative to Cl).

-

Isomer B (Impurity): 5-chloro-3-hydroxyphthalide (Reduction at C2 relative to Cl).

-

-

Purification: These isomers have similar polarities, making separation by flash chromatography difficult. Fractional recrystallization is often required.

Key Directive: Do not assume commercial samples are isomerically pure. The protocols below are designed to validate regiochemistry explicitly.

Spectroscopic Elucidation Strategy

Mass Spectrometry (MS)

MS provides the first checkpoint for elemental composition but cannot distinguish regioisomers.

-

Ionization: ESI (Negative mode) is preferred for the open acid form; EI/CI for the neutral lactol.

-

Isotope Pattern: Look for the characteristic Chlorine signature.[2]

-

M+ (184): 100% intensity.

-

M+2 (186): ~32% intensity (³⁷Cl isotope).

-

-

Fragmentation:

-

m/z 166/168: Loss of H₂O (Dehydration to 6-chlorophthalic anhydride-like cation).

-

m/z 138/140: Loss of CO from the anhydride species.

-

Infrared Spectroscopy (IR)

IR is diagnostic for the tautomeric state (Solid vs. Solution).

| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Note |

| O-H Stretch | 3200–3400 (Broad) | Indicates H-bonded hemiacetal or carboxylic acid. |

| C=O Stretch (Lactol) | 1750–1775 | Characteristic of the 5-membered lactone ring (gamma-lactone). |

| C=O Stretch (Acid) | 1680–1710 | Appears if the ring opens to the aldehyde-acid form (rare in solid state). |

| C=O Stretch (Aldehyde) | 1690–1700 | Often overlapped with acid carbonyl in the open form. |

Nuclear Magnetic Resonance (NMR) – The Gold Standard

This is the critical section. You must run experiments in both CDCl₃ (favors closed form) and DMSO-d₆ (may show equilibrium).

A. 1H NMR: The Tautomeric Check

-

The "Acetal" Proton (H3): In the closed lactol form, the proton at position 3 appears as a doublet (coupling to OH) or singlet (if OH exchanges) in the range of 6.5 – 7.0 ppm .

-

The "Aldehyde" Proton: If the ring opens (2-formyl-5-chlorobenzoic acid), a signal appears at ~10.0 ppm .

-

D₂O Exchange Test:

-

Acquire 1H spectrum in DMSO-d₆.[3]

-

Observe the H3 signal (often a doublet,

Hz). -

Add 1 drop of D₂O and shake.

-

Result: The OH signal disappears, and the H3 doublet collapses to a sharp singlet. This confirms the hemiacetal structure.

-

B. Distinguishing 6-Chloro vs. 5-Chloro (Regiochemistry)

This is the most common point of failure. Both isomers have a trisubstituted benzene ring with similar shifts. You must analyze the coupling patterns and NOE correlations .

Structural Numbering:

-

Position 1: Carbonyl (C=O)

-

Position 3: Hemiacetal (CH-OH)

-

Position 4: Aromatic proton peri to C3.

-

Position 7: Aromatic proton peri to C1.

Scenario 1: 6-Chloro Isomer (Target)

-

Substitution: Cl at 6. Protons at 4, 5, 7.[4]

-

Coupling Pattern:

-

H4 & H5: Vicinal (Ortho) coupling (

Hz). Appears as two doublets. -

H7: Isolated from H4/H5 by the Cl and Carbonyl. Appears as a Singlet (or fine meta-doublet,

Hz).

-

-

NOE Diagnostic: Irradiating the H3 (acetal) proton will show a strong NOE enhancement of H4 .

-

Crucial: In the 6-Cl isomer, H4 is part of the AB system (the ortho-coupled pair).

-

Scenario 2: 5-Chloro Isomer (Impurity)

-

Coupling Pattern:

-

H6 & H7: Vicinal (Ortho) coupling (

Hz). Appears as two doublets. -

H4: Isolated. Appears as a Singlet .

-

-

NOE Diagnostic: Irradiating H3 will show NOE enhancement of H4 .

-

Crucial: In the 5-Cl isomer, H4 is the Singlet .

-

Summary Table: Isomer Differentiation

| Feature | 6-Chloro-3-hydroxyphthalide | 5-Chloro-3-hydroxyphthalide |

| Proton H4 | Doublet ( | Singlet |

| Proton H7 | Singlet | Doublet ( |

| NOE (H3 → ?) | Enhances the Doublet (H4) | Enhances the Singlet (H4) |

Visualization of Pathways

Diagram 1: Ring-Chain Tautomerism

The following diagram illustrates the dynamic equilibrium between the closed lactol form and the open formyl-acid form, which is solvent-dependent.

Caption: Dynamic equilibrium between the stable lactol (left) and the reactive open-chain aldehyde-acid (right).

Diagram 2: Regioisomer Determination Logic

This flowchart guides the researcher through the critical NMR decision process.

Caption: Decision tree for distinguishing 6-chloro vs. 5-chloro isomers based on H4 multiplicity.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation for Tautomer Check

-

Objective: Confirm hemiacetal structure and assess purity.

-

Reagents: DMSO-d₆ (99.9% D), D₂O.

-

Procedure:

-

Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d₆. Ensure complete dissolution (sonicate if necessary).

-

Acquire a standard 1H NMR (16 scans minimum).

-

Checkpoint: Locate the H3 signal (~6.6 ppm) and the OH signal (~7.5–8.0 ppm, often broad). Note the coupling (

). -

Add 2 drops of D₂O directly to the NMR tube. Cap and shake vigorously for 30 seconds.

-

Re-acquire the 1H NMR.

-

Validation: The OH peak must vanish. The H3 doublet must collapse to a singlet. If the H3 signal disappears or shifts to ~10 ppm, the ring has opened (unlikely with just D₂O, but possible with base traces).

-

Protocol B: NOE Difference Experiment (Regiochemistry)

-

Objective: Definitive assignment of the 6-chloro position.

-

Procedure:

-

Prepare a concentrated sample (15–20 mg) in dry DMSO-d₆ or Acetone-d₆ (avoid CDCl₃ if solubility is poor).

-

Run a standard 1H spectrum to identify the center frequency of the H3 (acetal) proton.

-

Set up a 1D-NOESY or NOE-difference experiment.

-

Irradiation: Selectively irradiate the H3 resonance.

-

Analysis: Examine the aromatic region for enhancement.

-

Identify the enhanced peak (H4).

-

Check the multiplicity of this enhanced peak in the standard 1H spectrum.

-

Doublet = 6-Chloro. [5]

-

Singlet = 5-Chloro.

-

-

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

PubChem. (2025).[6] 3-Hydroxyisobenzofuran-1(3H)-one (Hydroxyphthalide) Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2025). 6-Chlorophthalide Derivatives and Safety Data. Merck KGaA. Link

- Topchii, V. A., et al. (2023). Tautomerism of hydroxyphthalides and their derivatives: A theoretical and experimental study. Journal of Structural Chemistry. (Contextual citation for tautomeric equilibrium constants).

-

BenchChem. (2024). Protocols for 1H and 13C NMR Analysis of Halogenated Indoles and Phthalides. Link

Sources

- 1. media.getmyuni.com [media.getmyuni.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and fluorescence of the new environment-sensitive fluorophore 6-chloro-2,3-naphthalimide derivative - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 3-Hydroxyisobenzofuran-1(3H)-one | C8H6O3 | CID 3804259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 6-Chloro-3-hydroxy-3H-2-benzofuran-1-one Precursors: An In-Depth Technical Guide

Executive Summary & Chemical Significance

The compound 6-chloro-3-hydroxy-3H-2-benzofuran-1-one (often referred to by its open-chain tautomeric name, 5-chloro-2-formylbenzoic acid ) is a highly versatile building block in advanced organic synthesis. It serves as a critical intermediate in the development of complex bioactive molecules, including substituted benzimidazole dimers used as STING modulators[1] and carboline carboxamide compounds developed as Bruton's tyrosine kinase (Btk) inhibitors[2].

Understanding the synthesis of this precursor requires a deep appreciation of its structural dynamics—specifically, the ring-chain tautomerism between the open aldehyde-acid form and the closed cyclic hemiacetal (lactol) form. This guide details the mechanistic pathways, comparative route data, and self-validating protocols necessary to synthesize this precursor with high regioselectivity and purity.

Mechanistic Pathways and Synthetic Strategy

The thermodynamic equilibrium of this molecule heavily favors the cyclic 5-membered lactol form in solution, which dictates its reactivity profile. To synthesize this scaffold, chemists typically employ one of two divergent strategies:

-

Route A: De Novo Synthesis via Radical Bromination & Oxidation. This pathway builds the functional groups onto a pre-existing aromatic core (5-chloro-2-methylbenzoic acid). It relies on the precise functionalization of the benzylic position, avoiding the harsh conditions that lead to over-oxidation.

-

Route B: Regioselective Reduction. This pathway starts from 4-chlorophthalic anhydride. While atom-economical, the hydride reduction of the anhydride is notoriously difficult to control regioselectively, often yielding a mixture of the 5-chloro and 6-chloro isomers that requires tedious downstream separation.

Figure 1: Divergent synthetic pathways for 6-chloro-3-hydroxy-3H-2-benzofuran-1-one.

Comparative Analysis of Synthetic Routes

To make informed decisions during process development, chemists must weigh the trade-offs between regiocontrol and step count. The table below summarizes the quantitative and qualitative metrics of both primary routes.

| Parameter | Route A (Radical Bromination / Oxidation) | Route B (Anhydride Reduction) |

| Starting Material | 5-Chloro-2-methylbenzoic acid | 4-Chlorophthalic anhydride |

| Regioselectivity | Absolute (>99%) – Pre-defined by starting material. | Poor (~60:40) – Yields a mixture of 5-Cl and 6-Cl isomers. |

| Scalability | High; intermediate steps are amenable to continuous flow chemistry[3]. | Moderate; bottlenecked by the need for fractional crystallization. |

| Over-oxidation Risk | Low; mitigated by the use of mild NMO oxidation[1]. | N/A (Reduction pathway). |

| Overall Yield | ~65–70% (over 4 steps). | ~35–40% (isolated, single step). |

Self-Validating Experimental Protocols

Because Route A offers superior regioselectivity and is the industry standard for generating high-purity precursors[1], the following step-by-step methodology focuses exclusively on this pathway. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating —meaning the chemistry itself provides visual or analytical cues to confirm success before proceeding.

Figure 2: Self-validating experimental workflow for precursor synthesis.

Step 1: Esterification of the Carboxylic Acid

-

Causality: Free carboxylic acids can interfere with radical bromination by participating in unwanted hydrogen abstraction or decreasing the solubility of the substrate in non-polar radical solvents. Converting the acid to a methyl ester neutralizes this threat.

-

Protocol: Suspend 5-chloro-2-methylbenzoic acid (1.0 eq) in methanol (10 vol). Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux for 12 hours.

-

Self-Validation / IPC: The initial suspension will transition into a clear, homogeneous solution as the highly soluble ester is formed. Confirm >98% conversion via TLC (Hexanes/EtOAc 4:1).

Step 2: Wohl-Ziegler Bromination

-

Causality: Direct oxidation of the methyl group to an aldehyde using transition metals often suffers from over-oxidation to the carboxylic acid. Radical bromination selectively targets the benzylic position due to the stability of the benzylic radical. N-Bromosuccinimide (NBS) is used alongside AIBN to maintain a low, steady concentration of Br₂, preventing electrophilic aromatic substitution on the ring.

-

Protocol:

-

Dissolve methyl 5-chloro-2-methylbenzoate (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) (10 vol). Note: PhCF₃ is selected as a greener, less toxic alternative to CCl₄.

-

Add NBS (1.1 eq) and AIBN (0.05 eq) at room temperature under N₂.

-

Heat the mixture to 80°C.

-

-

Self-Validation / IPC: The reaction initially appears as a dense suspension. As the reaction proceeds, the dense NBS is consumed, and the lighter succinimide byproduct floats to the surface of the solvent. This visual cue serves as a primary, immediate indicator of reaction progress. Confirm conversion via HPLC before cooling to 0°C and filtering off the succinimide.

Step 3: Kornblum-type Oxidation with NMO

-

Causality: To avoid heavy-metal oxidants, N-Methylmorpholine N-oxide (NMO) is utilized. NMO acts as an oxygen nucleophile, attacking the benzylic carbon and displacing the bromide. Subsequent elimination yields the aldehyde cleanly[1].

-

Protocol:

-

Dissolve the crude methyl 2-(bromomethyl)-5-chlorobenzoate (1.0 eq) in anhydrous THF (7.0 vol).

-

Add NMO (2.0 eq) in a single portion.

-

Heat the reaction mixture to 100°C under N₂ for 16 hours[1].

-

-

Self-Validation / IPC: Monitor the disappearance of the benzylic bromide peak via LC-MS. The formation of the aldehyde is accompanied by the generation of N-methylmorpholine, which slightly basicifies the mixture. Quench with water and extract with EtOAc.

Step 4: Saponification and Acid-Promoted Lactolization

-

Causality: The ester must be hydrolyzed to the free acid. Upon acidification, the physical proximity of the carboxylic acid to the aldehyde drives a spontaneous intramolecular cyclization, yielding the thermodynamically favored lactol.

-

Protocol:

-

Suspend the ester in a 1:1 mixture of THF and 1M aqueous LiOH (3.0 eq) for 2 hours.

-

Remove THF under reduced pressure.

-

Critical Step: Cool the aqueous layer to 0°C and carefully acidify with 2M HCl to pH 2.

-

-

Self-Validation / IPC: A sudden, voluminous white to pale-yellow precipitate will form immediately at pH < 3. This validates the formation of the free acid/lactol, which has drastically lower aqueous solubility than its lithium salt. Filter and dry under vacuum.

Analytical Validation and Quality Control

To ensure the trustworthiness of the synthesized precursor and rule out degradation pathways (such as thermal decarboxylation or unwanted hydrolysis[4]), rigorous analytical validation is required:

-

¹H NMR (DMSO-d₆): The most definitive proof of successful synthesis is the presence of the lactol methine proton. In the cyclic form, this proton typically appears as a distinct singlet or broad doublet (due to coupling with the hydroxyl proton) around δ 6.5 - 6.8 ppm . The absence of a typical aldehyde proton (δ 10.0 - 10.5 ppm) confirms that the equilibrium lies almost entirely in the cyclic lactol form.

-

LC-MS: Electrospray ionization (ESI) in negative mode will show the [M-H]⁻ ion at m/z 183.0 (for the ³⁵Cl isotope), which is perfectly consistent with the exact mass of the target compound[5].

References[1] Compound (Patent CN114981265B), Google Patents. URL: https://patents.google.com/patent/CN114981265B/en[5]CAS 4506-45-0 5-Chloro-2-formyl-benzoic acid, Alfa Chemistry. URL: https://www.alfa-chemistry.com/[3]Accelerated and Scalable C(sp3)–H Amination via Decatungstate Photocatalysis Using a Flow Photoreactor Equipped with High-Intensity LEDs, PMC (National Institutes of Health). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8694464/[2]CARBOLINE CARBOXAMIDE COMPOUNDS USEFUL AS KINASE INHIBITORS (Patent EP2582668B1), European Patent Office. URL: https://patents.google.com/patent/EP2582668B1/en[4]Stability issues of 2-(Benzyloxy)-5-chlorobenzoic acid under different conditions, Benchchem. URL: https://www.benchchem.com/

Sources

- 1. CN114981265B - Compound - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Accelerated and Scalable C(sp3)–H Amination via Decatungstate Photocatalysis Using a Flow Photoreactor Equipped with High-Intensity LEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Characterization of 6-Chloro-3-hydroxy-3H-2-benzofuran-1-one

[1][2]

Executive Summary & Chemical Identity

6-Chloro-3-hydroxy-3H-2-benzofuran-1-one (also known as 6-chloro-3-hydroxyphthalide ) is a critical heterocyclic intermediate often used in the synthesis of pharmaceutical agents (e.g., citalopram scaffolds).[1] Its analysis requires a nuanced understanding of ring-chain tautomerism .

In solution, this compound exists in equilibrium between two distinct forms:

-

The Closed Form (Lactol): 6-chloro-3-hydroxyphthalide.[1]

-

The Open Form (Acyclic): 5-chloro-2-formylbenzoic acid.[1][2][3]

The spectroscopic data you acquire will depend heavily on the solvent, pH, and physical state (solid vs. solution).

| Property | Data |

| CAS Number | 4506-45-0 (often listed as the open form: 5-chloro-2-formylbenzoic acid) |

| Molecular Formula | C |

| Molecular Weight | 184.58 g/mol |

| Monoisotopic Mass | 183.99 Da |

| Appearance | White to off-white powder |

Structural Dynamics: The Tautomeric Equilibrium

Understanding this equilibrium is the prerequisite for interpreting NMR and IR data correctly. In non-polar solvents (e.g.,

Tautomerism Pathway Diagram

Figure 1: The reversible ring-chain tautomerism between the cyclic lactol and the acyclic formyl-benzoic acid.

Spectroscopic Data Analysis[6][7][8][9][10][11][12]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][7][9][10][12][13]

The

H NMR (400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Structural Insight |

| Aldehyde (-CHO) | 10.0 – 10.5 | Singlet | Open Form: Diagnostic of the acyclic tautomer. |

| Carboxylic Acid (-COOH) | 13.0 – 14.0 | Broad Singlet | Open Form: Exchangeable with D |

| Hemiacetal (H-3) | 6.6 – 7.0 | Doublet/Singlet | Closed Form: The H on the lactone ring (C3). Appears as a doublet if coupled to OH. |

| Hydroxyl (-OH) | 7.5 – 8.5 | Broad | Closed Form: Often overlaps with aromatics; exchangeable.[1] |

| Aromatic (H-4, H-5, H-7) | 7.6 – 8.0 | Multiplet | Shifts vary slightly between tautomers.[1] |

-

Solvent Note: In DMSO-

, you will often see both sets of peaks, with the ratio depending on water content and temperature.[1] In CDCl

C NMR (100 MHz)

| Carbon Environment | Chemical Shift ( | Structural Insight |

| Aldehyde (C=O) | ~188 – 192 | Open Form: Distinctive low-field signal. |

| Acid Carbonyl (COOH) | ~167 – 170 | Open Form: Typical acid shift. |

| Lactone Carbonyl (C=O) | ~168 – 172 | Closed Form: Lactone carbonyl.[1] |

| Hemiacetal (C-3) | ~98 – 102 | Closed Form: Unique sp |

| Aromatic C-Cl | ~135 – 140 | Substituted aromatic carbon. |

B. Infrared Spectroscopy (FT-IR)[1]

The solid-state (KBr pellet or ATR) spectrum usually captures the compound in its most stable crystal lattice form, which is typically the closed lactol .

| Vibration Mode | Wavenumber (cm | Interpretation |

| O-H Stretch | 3200 – 3500 | Broad. Indicates H-bonding (hemiacetal or acid).[1] |

| C=O Stretch (Lactone) | 1760 – 1780 | Key Diagnostic: High frequency indicates a strained 5-membered lactone ring. |

| C=O Stretch (Acid/Ald) | 1680 – 1720 | If present, indicates the open form (or hydrolysis). |

| C=C Aromatic | 1600, 1480 | Benzene ring skeletal vibrations. |

| C-Cl Stretch | 700 – 800 | Characteristic chloro-aromatic fingerprint. |

C. Mass Spectrometry (MS)[8][12][14][15]

Mass spectrometry confirms the molecular weight and the presence of chlorine via its isotopic signature.

-

Ionization Mode: ESI (-) or EI.

-

Molecular Ion (M):

184 (for -

Isotope Pattern: A distinct 3:1 ratio between M and M+2 peaks, confirming one chlorine atom.

Fragmentation Pattern (EI):

-

184: Molecular Ion [M]

-

167: [M - OH]

-

155: [M - CHO]

-

139: [M - COOH]

Experimental Protocols

Protocol 1: NMR Sample Preparation (Critical for Tautomer Control)

-

Objective: To obtain a clean spectrum favoring one tautomer.

-

Reagents: DMSO-

(99.9%), CDCl -

Steps:

-

Dryness: Ensure the sample is dried under vacuum (40°C, 2 hours) to remove residual water, which catalyzes ring opening.

-

Solvent Choice:

-

For Closed Form : Dissolve 10 mg in 0.6 mL CDCl

. Run immediately. -

For Open/Equilibrium : Dissolve 10 mg in 0.6 mL DMSO-

. Allow to equilibrate for 30 mins.

-

-

Acquisition: Set relaxation delay (

) to >2 seconds to ensure integration accuracy of the aldehyde proton.

-

Protocol 2: LC-MS Analysis

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for structural validation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7176209, 5-Chloro-2-formylbenzoic acid. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (Reference for solvent shift logic).

Solubility and Stability of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one: A Technical Guide for Drug Development

Executive Summary

In the landscape of drug development and synthetic organic chemistry, 6-chloro-3-hydroxy-3H-2-benzofuran-1-one occupies a unique position as a versatile building block and a challenging active pharmaceutical ingredient (API) intermediate. The compound's physicochemical behavior cannot be understood through a static structural lens. Instead, its solubility, stability, and reactivity are entirely dictated by a dynamic ring-chain tautomerism .

As a Senior Application Scientist, I approach this compound not as a single entity, but as an equilibrium system. This whitepaper provides an in-depth mechanistic analysis of its solubility and stability profiles, translating fundamental thermodynamic principles into actionable, self-validating laboratory protocols.

Structural Dynamics: The Ring-Chain Tautomerism

The fundamental driver of this compound's behavior is its ability to exist in two distinct forms: the cyclic lactol (6-chloro-3-hydroxy-3H-2-benzofuran-1-one) and the open-chain aldehydic acid (5-chloro-2-formylbenzoic acid)[1].

In the solid state and in neutral or mildly acidic aqueous environments, the cyclic lactol form is thermodynamically favored by approximately 1.9 kcal/mol[2]. The lactol structure masks the highly reactive aldehyde group, conferring a degree of chemical stability. However, when introduced to basic environments, the deprotonation of the carboxylic acid shifts the equilibrium entirely toward the open-chain carboxylate anion. This structural metamorphosis radically alters both the solubility and the degradation trajectory of the molecule[3].

Fig 1. pH-dependent ring-chain tautomerism and ionization equilibrium.

Solubility Profile & Solvent Selection

Choosing the right solvent system for this compound requires anticipating which tautomer will be stabilized by the solvent matrix. The predicted pKa of the open-chain carboxylic acid is approximately 4.34[4].

Mechanistic Causality in Solvent Selection:

-

Aprotic Organics (DMSO): DMSO is the gold standard for preparing stock solutions. Its strong dipole disrupts the intermolecular hydrogen bonding of the lactol crystal lattice without chemically forcing the ring open.

-

Aqueous Media: Solubility is strictly pH-dependent. At pH 7.0, the neutral lactol dominates, resulting in poor aqueous solubility due to high lattice energy. Elevating the pH above 7.0 triggers deprotonation, driving the formation of the highly polar, water-soluble open-chain anion.

Table 1: Quantitative Solubility Profile

| Solvent System | Solubility Level | Mechanistic Rationale |

| Water (pH < 4.0) | Very Slightly Soluble | Neutral lactol form dominates; lacks sufficient polarity to overcome lattice energy. |

| Water (pH > 8.0) | Highly Soluble | Deprotonation of the carboxylic acid forms a highly polar, fully solvated anion. |

| DMSO / DMF | Soluble (>50 mg/mL) | Strong dipole disrupts intermolecular H-bonding of the lactol without ionization. |

| Methanol / Ethanol | Moderately Soluble | Protic solvents stabilize both the lactol and open-chain forms via H-bonding. |

Stability, Degradation Pathways, and Stress Testing

The stability of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one is inversely proportional to the concentration of its open-chain tautomer. When the ring opens, the exposed formyl group becomes a prime target for chemical degradation.

-

Base-Catalyzed Degradation: Under alkaline conditions, the exposed aldehyde undergoes a Cannizzaro-type disproportionation, yielding a complex mixture of chlorinated phthalide derivatives and dicarboxylic acids[3].

-

Oxidative Degradation: In the presence of peroxides or prolonged atmospheric oxygen exposure, the open-chain aldehyde is rapidly oxidized to 4-chlorophthalic acid.

-

Thermal Degradation: In the solid state at elevated temperatures, the lactol can undergo intermolecular dehydration, forming a bis-phthalidyl ether dimer.

Fig 2. Primary degradation pathways under oxidative, basic, and thermal stress.

Table 2: Stability Matrix

| Stress Condition | Primary Degradation Pathway | Expected Degradant(s) |

| Acidic (0.1 M HCl, 60°C) | Highly Stable | None significant (lactol form is robust against acid hydrolysis). |

| Basic (0.1 M NaOH, 25°C) | Disproportionation | Cannizzaro products (chlorophthalide derivatives). |

| Oxidative (3% H₂O₂, 25°C) | Aldehyde Oxidation | 4-chlorophthalic acid. |

| Thermal (Solid, >100°C) | Dehydration | Bis-phthalidyl ether dimers. |

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why it is performed, ensuring researchers can troubleshoot deviations effectively[5].

Protocol 1: Stability-Indicating HPLC-UV Method

Objective: Accurately quantify the parent compound and its degradants without artificially inducing tautomerization during the chromatographic run.

-

Causality Insight: If a neutral pH mobile phase is used, the compound will undergo on-column ring-chain interconversion, resulting in severe peak tailing or split peaks. Using an acidic modifier (0.1% TFA) suppresses the ionization of the carboxylic acid (pH ~2), kinetically locking the molecule in the cyclic lactol form during elution.

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 230 nm and 254 nm.

-

Self-Validating Step (System Suitability): Inject a standard solution of the parent compound. The peak symmetry factor must be between 0.9 and 1.2. A symmetry factor >1.5 indicates insufficient acidification of the mobile phase, leading to on-column tautomerization.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Objective: Generate a comprehensive degradation profile to validate the HPLC method's specificity.

-

Stock Preparation: Dissolve 10 mg of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one in 1 mL of HPLC-grade DMSO (10 mg/mL).

-

Acidic Stress: Mix 0.5 mL stock with 4.5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Neutralization: After cooling, add exactly 4.5 mL of 0.1 M NaOH.

-

-

Basic Stress: Mix 0.5 mL stock with 4.5 mL of 0.1 M NaOH. Incubate at Room Temperature for 2 hours (shorter duration due to high base lability).

-

Neutralization: Add exactly 4.5 mL of 0.1 M HCl.

-

-

Oxidative Stress: Mix 0.5 mL stock with 4.5 mL of 3% H₂O₂. Incubate at Room Temperature for 24 hours.

-

Self-Validating Step (Mass Balance): After neutralization and dilution to the target analytical concentration (e.g., 0.1 mg/mL), inject all samples into the HPLC. Calculate the mass balance: (Sum of Area of Parent + Sum of Areas of Degradants) / Area of Unstressed Control. The result must be 95%–105%. A mass balance <95% indicates the formation of volatile degradants or irreversible column adsorption, requiring a secondary orthogonal analytical technique (e.g., GC-MS or NMR).

References

-

Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. ChemRxiv.[Link]

-

Dynamic Covalent Reactions Controlled by Ring‐Chain Tautomerism of 2‐Formylbenzoic Acid. ResearchGate.[Link]

-

2-Carboxybenzaldehyde (Tautomerism and Reactivity). Wikipedia.[Link]

Sources

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one

Foreword: Charting a Course for Target Discovery

The compound 6-chloro-3-hydroxy-3H-2-benzofuran-1-one, a halogenated derivative of the phthalide and benzofuran scaffolds, represents a compelling starting point for novel therapeutic development. While direct pharmacological data for this specific molecule is nascent, its structural lineage provides a fertile ground for hypothesis-driven target identification. Phthalide and benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded framework for systematically identifying and validating the therapeutic targets of this promising compound. Our approach is rooted in a logical progression from broad, structure-inferred hypotheses to specific, actionable experimental protocols, ensuring a self-validating and robust pathway to mechanistic understanding.

Part 1: Structural Scaffolding and Inferred Biological Activities

The core structure of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one is a benzofuranone, which is a fused benzene and furan ring system.[4] This class of compounds is prevalent in numerous natural and synthetic molecules with diverse pharmacological applications.[5][6] The presence of a chlorine atom at the 6th position and a hydroxyl group at the 3rd position are key structural features that will dictate its molecular interactions and potential therapeutic applications.

Based on the known activities of related phthalide and benzofuran derivatives, we can infer several potential therapeutic areas for 6-chloro-3-hydroxy-3H-2-benzofuran-1-one:

-

Anti-inflammatory Activity: Many phthalimide and benzofuran derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[7][8]

-

Neuroprotective Effects: Certain phthalide derivatives, such as Z-ligustilide, have been reported to have neuroprotective roles, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[9] Additionally, some 3-arylbenzofuranone derivatives have shown promise as multi-target agents for Alzheimer's disease by exhibiting antioxidant and cholinesterase inhibitory activities.[10]

-

Anticancer Activity: The benzofuran scaffold is a constituent of several compounds with demonstrated anti-proliferative effects on various cancer cell lines.[9][11] These effects are often mediated through the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.[12]

-

Cardiovascular Effects: The parent compound, phthalide, and its derivatives have been investigated for their roles in modulating cardiac function and offering protection against cerebral ischemia.

These inferred activities provide the initial signposts for our target identification journey. The following sections will detail the methodologies to pinpoint the specific molecular targets responsible for these potential therapeutic effects.

Part 2: Hypothesis-Driven Target Identification Strategies

Given the diverse potential of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one, a multi-pronged approach to target identification is warranted. We will focus on three primary strategies:

-

Affinity-Based Approaches: To directly identify proteins that physically interact with the compound.

-

Activity-Based Approaches: To identify enzymes whose activity is modulated by the compound.

-

In Silico and Computational Approaches: To predict potential targets based on structural similarity and molecular docking.

Affinity-Based Target Identification: Fishing for Interacting Proteins

The principle behind affinity-based methods is to use the compound as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

This protocol outlines the steps for identifying interacting proteins using affinity chromatography.

Caption: Workflow for Affinity Chromatography-based Target Identification.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy to identify enzyme targets based on their catalytic activity. This is particularly relevant if the compound is suspected to be an enzyme inhibitor.

This protocol is designed to identify enzyme targets by observing changes in probe labeling in the presence of our compound of interest.

Caption: The NF-κB Signaling Pathway and Potential Intervention Points.

Experimental Validation Plan

| Hypothesis | Primary Validation Method | Secondary Validation Method | Functional Readout |

| Inhibition of IKKβ | Recombinant IKKβ Kinase Assay | Cellular Thermal Shift Assay (CETSA) for IKKβ | Western blot for phospho-IκBα levels in stimulated cells |

| Blockade of NF-κB Nuclear Translocation | Immunofluorescence microscopy for p65 localization | High-Content Imaging Analysis | Luciferase reporter assay for NF-κB transcriptional activity |

Conclusion

The journey to uncover the therapeutic targets of a novel compound like 6-chloro-3-hydroxy-3H-2-benzofuran-1-one is a systematic and iterative process. By leveraging the known pharmacology of its parent scaffolds, we can formulate educated hypotheses that guide our experimental design. The combination of affinity-based, activity-based, and computational approaches, followed by rigorous target validation, provides a robust framework for elucidating its mechanism of action. This in-depth understanding is the cornerstone of successful drug development, enabling the translation of a promising molecule into a potential therapeutic agent.

References

- Vertex AI Search, based on: Therapeutic Potential of Phthalimide Deriv

- Vertex AI Search, based on: Therapeutic Potential of Phthalimide Deriv

- Vertex AI Search, based on: Structure-activity relationship of phthalide derivatives.

- Vertex AI Search, based on: Phthalide Derivatives from Angelica Sinensis Decrease Hemoglobin Oxygen Affinity: A New Allosteric-Modulating Mechanism and Potential Use as 2,3-BPG Functional Substitutes - PMC (2017).

- Vertex AI Search, based on: Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active n

- Vertex AI Search, based on: Mini Review on Important Biological Properties of Benzofuran Deriv

- Vertex AI Search, based on: Synthesis and biological evaluation of new benzofuran carboxamide deriv

- Vertex AI Search, based on: Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents - PMC.

- Vertex AI Search, based on: Synthesis and Trypanocidal Evaluation of Some Novel 2-(Substituted Benzylidene)-5, 7-Dibromo-6-Hydroxy-1-Benzofuran-3(2H)-Ones - SCIRP.

- Vertex AI Search, based on: Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Vertex AI Search, based on: Mini review on important biological properties of benzofuran deriv

- Vertex AI Search, based on: (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one - Benchchem.

- Vertex AI Search, based on: Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)

- Vertex AI Search, based on: Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed (2021).

- Vertex AI Search, based on: Synthesis and Biological Evaluations of Some Benzofuran Derivatives - ResearchG

- Vertex AI Search, based on: Natural source, bioactivity and synthesis of benzofuran deriv

- Vertex AI Search, based on: Natural source, bioactivity and synthesis of benzofuran deriv

- Vertex AI Search, based on: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- Vertex AI Search, based on: Recent advantages in benzofurans - Journal of Pharmacognosy and Phytochemistry (2019).

- Vertex AI Search, based on: (PDF)

- Vertex AI Search, based on: Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity (2024).

- Vertex AI Search, based on: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Vertex AI Search, based on: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - Semantic Scholar (2024).

- Vertex AI Search, based on: Compound 6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one....

Sources

- 1. biomedgrid.com [biomedgrid.com]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. biomedgrid.com [biomedgrid.com]

- 8. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phthalide Derivatives from Angelica Sinensis Decrease Hemoglobin Oxygen Affinity: A New Allosteric-Modulating Mechanism and Potential Use as 2,3-BPG Functional Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one | 139276-16-7 | Benchchem [benchchem.com]

Synthesis Protocol and Application Note: 6-Chloro-3-hydroxy-3H-2-benzofuran-1-one

Executive Summary

6-Chloro-3-hydroxy-3H-2-benzofuran-1-one (also widely known by its open-chain nomenclature, 5-chloro-2-formylbenzoic acid ) is a highly versatile electrophilic building block. It is prominently featured in the drug discovery and development pipelines for poly(ADP-ribose) polymerase (PARP) inhibitors, Bruton's tyrosine kinase (BTK) inhibitors, and various targeted antineoplastic agents[1][2]. This application note provides a field-proven, scalable synthetic protocol, detailing the mechanistic rationale behind each step to ensure high yield and purity.

Chemical Biology & Tautomeric Dynamics

A critical factor in handling and reacting this molecule is understanding its structural dynamics. In aqueous solutions and solid-state forms, the molecule undergoes a rapid ring-chain tautomerization. The proximity of the highly electrophilic formyl group to the nucleophilic carboxylic acid drives an intramolecular cyclization, overwhelmingly favoring the cyclic hemiacetal (3-hydroxyphthalide) form[3].

Ring-chain tautomerization strongly favoring the cyclic 3-hydroxyisobenzofuran-1(3H)-one form.

When utilizing this compound in downstream applications—such as condensation with hydrazines to yield phthalazinones or reductive aminations—the cyclic hemiacetal acts as a masked aldehyde, gradually reacting as the equilibrium shifts during the reaction[3].

Retrosynthetic Strategy & Causality

While direct formylation of 3-chlorobenzoic acid via Directed ortho-Metalation (DoM) is theoretically possible, it requires cryogenic temperatures (-78 °C), expensive lithium bases, and often yields poor regioselectivity[4].

To build a self-validating, scalable system, the preferred route is the radical oxidation of the benzylic methyl group of 5-chloro-2-methylbenzoic acid [5]. Causality in Protocol Design:

-

Protection (Esterification): The free carboxylic acid can interfere with radical bromination and severely limits solubility in non-polar halogenated solvents. Converting it to a methyl ester ensures homogeneity and prevents premature lactonization.

-

Over-Bromination Target: We specifically target the gem-dibromide using >2.0 equivalents of N-bromosuccinimide (NBS). Stopping at the monobromide would yield 5-chlorophthalide upon hydrolysis. The dibromide is strictly required to reach the aldehyde oxidation state at the benzylic carbon.

-

Global Deprotection & Cyclization: A strong aqueous base hydrolyzes both the methyl ester and the gem-dibromide. Subsequent acidification triggers spontaneous cyclization to the target 3-hydroxyphthalide.

Step-by-Step Synthesis Protocol

Three-step synthetic workflow from 5-chloro-2-methylbenzoic acid to the target cyclic hemiacetal.

Phase 1: Synthesis of Methyl 5-chloro-2-methylbenzoate

-

Charge : To a 1 L round-bottom flask equipped with a reflux condenser, add 5-chloro-2-methylbenzoic acid (50.0 g, 293 mmol)[5] and anhydrous methanol (500 mL).

-

Catalysis : Slowly add concentrated sulfuric acid (5.0 mL) dropwise while stirring. (Caution: Exothermic reaction).

-

Reaction : Heat the mixture to reflux (approx. 65 °C) for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is entirely consumed.

-

Workup : Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dissolve the residue in ethyl acetate (400 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 200 mL) and brine (200 mL).

-

Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the protected intermediate as a pale yellow liquid.

Phase 2: Wohl-Ziegler Bromination to Gem-Dibromide

-

Charge : Dissolve the crude methyl 5-chloro-2-methylbenzoate (approx. 53 g, 287 mmol) in chlorobenzene (400 mL). (Expert Note: Chlorobenzene or trifluorotoluene is highly preferred over CCl₄ for scale-up due to severe toxicity and regulatory restrictions).

-

Reagents : Add N-bromosuccinimide (NBS) (107.3 g, 603 mmol, 2.1 eq) and Azobisisobutyronitrile (AIBN) (2.36 g, 14.3 mmol, 0.05 eq).

-

Reaction : Purge the system with nitrogen. Heat the suspension to 80–85 °C. The reaction proceeds via a radical chain mechanism. Maintain temperature for 8–10 hours.

-

Validation : Analyze an aliquot by GC-MS or ¹H NMR. The disappearance of the benzylic methyl singlet (~2.6 ppm) and the appearance of the dibromomethyl methine singlet (~7.4 ppm) indicates successful conversion.

-

Workup : Cool to 0 °C to precipitate succinimide. Filter the solid and wash with cold chlorobenzene. Concentrate the filtrate to afford crude methyl 5-chloro-2-(dibromomethyl)benzoate. Use directly in the next step to avoid degradation.

Phase 3: Hydrolysis and Spontaneous Cyclization

-

Hydrolysis : Transfer the crude dibromide to a 1 L flask. Add 10% aqueous NaOH (400 mL).

-

Reaction : Heat the biphasic mixture to reflux (100 °C) for 4–6 hours. The mixture will gradually become homogeneous as the ester hydrolyzes to the water-soluble sodium carboxylate, and the gem-dibromide hydrolyzes to the aldehyde (which dissolves as the gem-diol/carboxylate salt).

-

Workup & Cyclization : Cool the solution to 0–5 °C in an ice bath. Slowly acidify with concentrated HCl (approx. 37%) until the pH reaches 1–2. (Mechanistic Insight: Upon protonation, the carboxylate and the hydrated aldehyde undergo rapid dehydration and intramolecular cyclization, precipitating the target compound).

-

Isolation : Filter the precipitate, wash thoroughly with cold distilled water to remove salts, and dry in a vacuum oven at 45 °C. Recrystallize from toluene or EtOAc/hexane if higher purity is required.

Quantitative Data & Quality Control

| Parameter | Phase 1 (Esterification) | Phase 2 (Bromination) | Phase 3 (Hydrolysis) |

| Expected Yield | 92 - 96% | 85 - 90% (Crude) | 75 - 82% (Over 2 steps) |

| Physical State | Pale yellow oil | Orange/brown viscous oil | White to off-white powder |

| Key NMR Marker | Ar-CH₃ singlet (~2.6 ppm) | Ar-CHBr₂ singlet (~7.4 ppm) | Hemiacetal CH singlet (~6.6 ppm) |

| Purity Target | > 98% (GC) | > 85% (Proceed crude) | > 98% (HPLC) |

| Storage | Room Temp, sealed | Use immediately | 2-8 °C, protect from moisture |

Table 1: Summary of quantitative metrics and self-validating analytical markers for each synthetic phase.

References

-

Accelerated and Scalable C(sp3)–H Amination via Decatungstate Photocatalysis Using a Flow Photoreactor Equipped with High-Intensity LEDs - PMC Source: nih.gov URL:[3]

-

CARBOLINE CARBOXAMIDE COMPOUNDS USEFUL AS KINASE INHIBITORS - European Patent Office - EP 2582668 B1 Source: googleapis.com URL:[1]

-

WO2025103502A1 - Compounds and methods of treating cancers - Google Patents Source: google.com URL:[4]

-

US9481666B2 - Substituted dihydroisoquinolinone compounds - Google Patents Source: google.com URL:[5]

-

AU2009279944A1 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents Source: google.com URL:[2]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. AU2009279944A1 - Dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP) - Google Patents [patents.google.com]

- 3. Accelerated and Scalable C(sp3)–H Amination via Decatungstate Photocatalysis Using a Flow Photoreactor Equipped with High-Intensity LEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2025103502A1 - Compounds and methods of treating cancers - Google Patents [patents.google.com]

- 5. US9481666B2 - Substituted dihydroisoquinolinone compounds - Google Patents [patents.google.com]

experimental applications of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one

Application Notes and Protocols: Experimental Applications of 6-Chloro-3-hydroxy-3H-2-benzofuran-1-one in Advanced Heterocyclic Synthesis

Introduction & Mechanistic Profile

6-Chloro-3-hydroxy-3H-2-benzofuran-1-one (commonly referred to as 6-chloro-3-hydroxyphthalide) is a highly versatile, bifunctional building block utilized extensively in modern drug discovery and asymmetric organocatalysis.

From a mechanistic standpoint, the utility of this compound stems from its ring-chain tautomerism. In solution, the cyclic hemiacetal (lactol) exists in thermodynamic equilibrium with its open-chain aldehyde form, 5-chloro-2-formylbenzoic acid 1. This dynamic equilibrium allows the molecule to act as a dielectrophile. It can undergo nucleophilic attack at the aldehyde/acetal carbon, followed by subsequent acyl substitution at the carboxylic acid/lactone carbonyl. This dual reactivity makes it an ideal precursor for synthesizing complex fused heterocyclic systems, such as indenoisoquinolines (anticancer agents) and chiral isoindolinones (CNS pharmacophores) 2, 1.

Fig 1: Tautomeric equilibrium and divergent synthetic pathways of 6-chloro-3-hydroxyphthalide.

Application 1: Synthesis of Indenoisoquinoline Topoisomerase I Poisons

Causality & Experimental Rationale

Indenoisoquinolines are a critical class of non-camptothecin Topoisomerase I (Top1) poisons. Historically, these compounds relied on a 3-nitro group for biological activity, which introduced metabolic liabilities (e.g., toxic hydroxylamine formation). Replacing the nitro toxicophore with a 6-chloro substitution (derived directly from 6-chloro-3-hydroxyphthalide) maintains the precise electronic and steric profile required for DNA intercalation and Top1 inhibition, while significantly improving the safety profile [[2]]().

The synthesis relies on a tandem crossed-aldol condensation and dehydrative cyclization. The active methylene of a phthalide derivative attacks the electrophilic lactol carbon of 6-chloro-3-hydroxyphthalide under strongly basic conditions, spontaneously closing to form an indenobenzopyran core 2.

Protocol: Tandem Condensation to Indenobenzopyran

Reagents: 6-Chloro-3-hydroxyphthalide (1.0 equiv), Phthalide (1.0 equiv), Sodium Methoxide (NaOMe, 3.8 equiv), Ethyl Acetate (EtOAc), Methanol (MeOH).

-

Preparation: Suspend 6-chloro-3-hydroxyphthalide (13.24 mmol) and phthalide (13.28 mmol) in 20 mL of anhydrous EtOAc under an argon atmosphere.

-

Base Addition: Freshly prepare a solution of NaOMe by dissolving sodium metal (50.4 mmol) in 40 mL of anhydrous MeOH. Add this solution dropwise to the suspension at room temperature.

-

Reflux & Condensation: Heat the resulting deep-colored solution to reflux with continuous stirring for 23 hours. The extended reflux ensures complete thermodynamic conversion to the condensed pyran system.

-

Quenching & Isolation: Cool the mixture to room temperature. Slowly acidify the solution to pH 1 using 1M HCl.

-

Validation (Self-Validating Step): Successful condensation is visually confirmed by the immediate precipitation of the indenobenzopyran intermediate upon acidification. Filter the precipitate, wash with cold water, and dry in vacuo. Structural integrity should be confirmed via ^1H NMR (disappearance of the characteristic lactol proton at ~6.5 ppm).

Application 2: Enantioselective Organocatalytic Synthesis of Chiral Isoindolinones

Causality & Experimental Rationale

The isoindolin-1-one scaffold is a privileged structure in CNS drug development. To synthesize enantiopure 3-substituted isoindolinones, 6-chloro-3-hydroxyphthalide is first converted into an α-amido sulfone. The hydroxyl group of the native lactol is a poor leaving group; converting it to a sulfone creates a highly competent leaving group that readily eliminates under mild conditions to generate a reactive N-acyliminium ion in situ 1.

Using Takemoto's bifunctional chiral thiourea catalyst, an asymmetric Aza-Henry reaction is performed. The thiourea moiety hydrogen-bonds with nitromethane (activating the nucleophile), while the tertiary amine directs the N-acyliminium ion. This dual-activation heavily biases the stereochemical approach, yielding products with up to 98% enantiomeric excess (ee) prior to spontaneous lactamization [[1]](), 3.

Fig 2: Step-by-step organocatalytic cascade workflow for chiral isoindolinone synthesis.

Protocol: Asymmetric Cascade Aza-Henry/Lactamization

Reagents: 6-Chloro-α-amido sulfone (derived from 6-chloro-3-hydroxyphthalide, 0.1 mmol), Takemoto's Catalyst (10 mol%), Nitromethane (10.0 equiv), N,N-Diisopropylethylamine (DIPEA, 1.2 equiv), Dichloromethane (DCM, 1.0 mL).

-

Activation: Dissolve the α-amido sulfone (0.1 mmol) in 1.0 mL of anhydrous DCM in a dry reaction vial.

-

Catalyst Introduction: Add Takemoto's chiral thiourea catalyst (10 mol%). Stir for 5 minutes at room temperature to allow pre-equilibrium binding.

-

Nucleophile Addition: Add nitromethane (1.0 mmol) followed by the slow dropwise addition of DIPEA (0.12 mmol). The base facilitates the elimination of the sulfinate leaving group, generating the N-acyliminium ion.

-

Cascade Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the reaction via TLC (UV active). The acyclic Aza-Henry adduct forms first and spontaneously undergoes lactamization.

-

Validation & QC: Purify directly via flash column chromatography (Hexanes/EtOAc). The self-validating metric for this cascade is Chiral HPLC analysis (e.g., Chiralpak AD-H column); a successful run utilizing Takemoto's catalyst will yield an enantiomeric excess (ee) of >90% 1.

Quantitative Data Summarization

The table below summarizes the experimental outcomes of key derivatives synthesized utilizing 6-chloro-3-hydroxyphthalide as the primary building block.

| Derivative / Intermediate | Synthetic Application | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Biological Target / Utility |

| 6-Chloro-indenobenzopyran | Precursor for Top1 Poisons | 65 - 75 | N/A (Achiral) | Synthetic Intermediate |

| 6-Chloro-indenoisoquinoline | Anticancer Agent | 50 - 68 | N/A (Achiral) | Topoisomerase I (IC₅₀ < 1 µM) |

| N-Cbz-3-(nitromethyl)isoindolin-1-one | Chiral Pharmacophore | 85 - 92 | Up to 98% | CNS Drug Building Block |

| 5-Chloro-2-formylbenzoate esters | Leukotriene Antagonists | 70 - 80 | N/A | Anti-asthmatic / Anti-inflammatory |

References

- PubMed Central (PMC)

- Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)

- United States Patent 5,104,882 (Leukotriene Antagonists)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Profiling of 6-Chloro-3-hydroxy-3H-2-benzofuran-1-one

This Application Note provides a comprehensive technical guide for the in vitro characterization of 6-chloro-3-hydroxy-3H-2-benzofuran-1-one (also known as 6-chloro-3-hydroxyphthalide).

This compound acts as a "chameleon" in solution, existing in a dynamic equilibrium between its closed lactone form and its open-chain aldehyde-acid form (5-chloro-2-formylbenzoic acid). Understanding and controlling this equilibrium is the single most critical factor in obtaining reproducible in vitro data.

Introduction & Chemical Behavior

6-chloro-3-hydroxy-3H-2-benzofuran-1-one is a cyclic hemiacylal. Unlike standard drug candidates, it is not a static structure. In aqueous media, it undergoes pH-dependent ring opening.

-

Acidic/Neutral pH: Favors the Closed Lactone (Lipophilic, cell-permeable).

-

Basic pH (>7.4): Favors the Open Aldehyde-Carboxylate (Hydrophilic, reactive aldehyde).

Researchers often fail assays because they dissolve the compound in basic buffer (PBS pH 7.4), inadvertently converting it to the open anionic form, which may not penetrate cells or bind the target pocket effectively.

Mechanistic Equilibrium Diagram

The following diagram illustrates the critical tautomeric shift that dictates assay conditions.

Caption: pH-dependent equilibrium between the closed lactone (pharmacologically active scaffold) and the open aldehyde-carboxylate form.

Solubility & Stock Preparation Protocol

Objective: To prepare a stable stock solution that prevents premature ring opening or hydrolysis.

Reagents

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%). Avoid protic solvents like Ethanol/Methanol for long-term storage as they can form acetals.

-

Storage: -20°C, desiccated.

Protocol

-

Weighing: Weigh the solid 6-chloro-3-hydroxyphthalide in a glass vial (avoid plastics that leach plasticizers).

-

Dissolution: Add anhydrous DMSO to achieve a concentration of 50 mM . Vortex for 30 seconds.

-

Note: The solution should be clear and colorless to pale yellow.

-

-

QC Check (UV-Vis): Dilute 1 µL of stock into 999 µL of acidified methanol (0.1% Formic acid in MeOH).

-

Success Criteria: A single peak max around 230-240 nm (benzofuran core) without significant shifts associated with the ionized carboxylate (often >280 nm shift).

-

-

Usage: For aqueous assays, dilute the DMSO stock immediately before use. Do not store aqueous dilutions.

Assay Protocol 1: pH-Stability Profiling (Kinetic UV-Vis)

Rationale: Before running biological assays, you must determine the half-life of the closed form in your specific assay buffer.

Materials

-

Buffer A: 100 mM Acetate Buffer, pH 5.0 (Simulates lysosome/acidic compartments).

-

Buffer B: 100 mM Phosphate Buffered Saline (PBS), pH 7.4 (Simulates cytosol/plasma).

-

Detection: UV-Vis Spectrophotometer (Plate reader or Cuvette).

Step-by-Step Workflow

-

Blanking: Add 198 µL of Buffer A and Buffer B to respective wells in a UV-transparent 96-well plate.

-

Initiation: Add 2 µL of the 50 mM DMSO stock to each well (Final conc: 500 µM). Mix immediately by pipetting.

-

Monitoring: Immediately start a kinetic scan:

-

Wavelengths: Scan 220–350 nm.

-

Interval: Every 2 minutes for 60 minutes.

-

Temperature: 37°C.

-

-

Data Analysis:

-

Look for the appearance of a new absorbance band (typically 270–290 nm range) corresponding to the conjugated aldehyde-benzoate system.

-

Calculate

: Plot Absorbance vs. Time and fit to a first-order decay model.

-

Interpretation:

-

If

in PBS < 10 mins: The compound exists primarily as the open aldehyde in your bioassay. -

If

in PBS > 2 hours: The compound remains as the lactone.

Assay Protocol 2: Cysteine Reactivity Assay (Warhead Validation)

Rationale: The open form contains an aldehyde and potentially a reactive Michael acceptor system (if dehydrated). This assay determines if the molecule acts as a covalent modifier of enzymes (e.g., Cysteine proteases, GPDH).

Materials

-

Substrate: N-acetyl-L-cysteine (NAC) or Glutathione (GSH).

-

Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM EDTA (to prevent metal-catalyzed oxidation).

-

Analysis: LC-MS/MS.

Workflow

-

Reaction Mix: Prepare a mixture of:

-

Compound (100 µM)

-

NAC (1000 µM) - 10-fold excess to ensure pseudo-first-order kinetics.

-

Internal Standard (e.g., Warfarin or Tolbutamide).

-

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

-

Quenching: Add 150 µL cold Acetonitrile + 0.1% Formic Acid. Centrifuge at 4000g for 10 min.

-

LC-MS Analysis:

-

Monitor for the parent mass [M-H]- or [M+H]+.

-

Monitor for the Adduct Mass : [Parent + NAC - H2O] (Schiff base formation) or [Parent + NAC] (Hemithioacetal).

-

Expert Insight: If you observe a mass shift corresponding to +NAC (Hemithioacetal), the mechanism of action is likely reversible covalent inhibition . If you see +NAC - H2O, it is an irreversible Schiff base or Michael addition.

Assay Protocol 3: Antimicrobial Susceptibility (MIC Determination)

Rationale: Benzofuranones are often screened for antimicrobial activity.[1][2][3] This standard protocol is adapted to account for the compound's stability.

Materials

-

Organisms: S. aureus (ATCC 29213) or E. coli (ATCC 25922).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical: Adjust pH to 7.0 (slightly lower than 7.4 to stabilize the lactone).

Workflow Diagram

Caption: Modified MIC workflow ensuring pH control to maintain compound integrity.

Detailed Steps

-

Plate Prep: Dispense 50 µL of CAMHB into columns 1-12 of a 96-well plate.

-

Serial Dilution: Add 50 µL of compound (at 256 µg/mL equivalent) to column 1. Mix and transfer 50 µL to column 2, continuing to column 10. Discard tip.

-

Controls:

-

Column 11: Growth Control (Media + Bacteria + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 50 µL of standardized bacterial suspension (

CFU/mL) to wells 1-11. -

Incubation: 37°C, ambient air, 18-20 hours.

-

Readout: The MIC is the lowest concentration showing no visible growth.

Data Summary & Reference Values

| Parameter | Assay Type | Expected/Typical Observation | Critical Note |

| Solubility | Visual / HPLC | High in DMSO (>50 mM); Low in Water (<1 mM) | Precipitates in acidic water; dissolves (opens) in base. |

| Stability ( | UV-Vis Kinetic | pH 5.0: >24h pH 7.4: 10–60 min | Highly dependent on specific substituents (Cl stabilizes slightly). |

| Reactivity | GSH/NAC Trapping | Positive (Hemithioacetal formation) | Indicates potential for "promiscuous" binding. |

| Cytotoxicity | MTT/CellTiter-Glo | IC50 usually > 10 µM | If < 1 µM, suspect general alkylation toxicity. |

References

-

Benzofuran Derivative Bioactivity: Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[1][2] Source: ScienceOpen / RSC Advances (2019). URL:[Link]

-

Tautomerism of Phthalides: Title: Tautomerism | Definition, Types, Mechanism & Examples. Source: Chemist Wizards. URL:[Link]

-

Chemical Identity & Structure: Title: 2-Formylbenzoic acid, 3-hydroxy-1,3-dihydro-2-benzofuran-1-one (CID 16211212).[4] Source: PubChem. URL:[Link]

-

Assay Methodology for Benzofuranones: Title: 2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment. Source: Antimicrobial Agents and Chemotherapy (NIH/PMC). URL:[Link]

-

Synthesis & Process Chemistry: Title: Development of a Robust Protocol for the Synthesis of 6-Hydroxybenzofuran-3-carboxylic Acid. Source: ACS Organic Process Research & Development. URL:[Link][5]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. journals.asm.org [journals.asm.org]

- 4. 2-Formylbenzoic acid, 3-hydroxy-1,3-dihydro-2-benzofuran-1-one | C16H12O6 | CID 16211212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Application Note: Strategic Utilization of 6-Chloro-3-hydroxy-3H-2-benzofuran-1-one in Heterocyclic Synthesis

Executive Summary

6-Chloro-3-hydroxy-3H-2-benzofuran-1-one (CAS: 3260-78-4, often cited as the lactol form of 5-chloro-2-formylbenzoic acid) is a high-value electrophilic synthon used in the synthesis of nitrogenous heterocycles. Its utility stems from its masked aldehyde-acid functionality , which exists in a dynamic tautomeric equilibrium. This compound is a critical intermediate for generating phthalazin-1(2H)-one cores—pharmacophores found in PARP inhibitors (e.g., Olaparib analogues), antihistamines (e.g., Azelastine precursors), and antihypertensive agents.

This guide provides validated protocols for converting this intermediate into two primary scaffolds: 7-chlorophthalazin-1(2H)-one (via hydrazine condensation) and substituted isoindolinones (via reductive amination).

Chemical Fundamentals & Tautomerism

Understanding the behavior of this intermediate is prerequisite to high-yield synthesis. In solution, the compound exists in equilibrium between the cyclic lactol (A) and the open-chain formyl-benzoic acid (B).

-

Solid State: Predominantly exists as the cyclic lactol (A), which is stable and easy to handle.

-

Solution State: In polar protic solvents (MeOH, EtOH, Water), the ring opens to expose the reactive aldehyde and carboxylic acid groups (B).

-

Reactivity Implication: Reactions requiring the aldehyde (e.g., imine formation) are accelerated by conditions that favor ring opening (basic pH or polar solvents).

Tautomeric Equilibrium Diagram

Caption: Dynamic equilibrium between the stable lactol form and the reactive open-chain formyl acid.

Application 1: Synthesis of 7-Chlorophthalazin-1(2H)-one

The most prevalent application of this intermediate is the synthesis of the phthalazinone core. This reaction proceeds via a condensation-cyclization cascade with hydrazine hydrate.

Mechanism

-

Hydrazone Formation: Hydrazine attacks the aldehyde of the open-chain tautomer.

-

Cyclization: The terminal nitrogen of the hydrazone attacks the carboxylic acid (or ester, if pre-activated) to close the pyridazine ring.

Experimental Protocol

Target: 7-Chlorophthalazin-1(2H)-one Scale: 10 g Input

| Reagent | Amount | Equiv. | Role |

| 6-Chloro-3-hydroxyphthalide | 10.0 g | 1.0 | Substrate |

| Hydrazine Hydrate (80%) | 4.0 mL | 1.5 | Nucleophile |

| Ethanol (Abs.) | 100 mL | Solvent | Medium |

| Acetic Acid (Glacial) | 0.5 mL | Cat. | Catalyst |

Step-by-Step Procedure:

-

Dissolution: Charge a 250 mL round-bottom flask with 10.0 g of 6-chloro-3-hydroxyphthalide and 100 mL of absolute ethanol. Stir at room temperature. The solution may remain slightly turbid.

-

Addition: Add 4.0 mL of hydrazine hydrate dropwise over 5 minutes. An exotherm is often observed; maintain temperature < 40°C.

-

Catalysis: Add 0.5 mL of glacial acetic acid to catalyze the ring opening and dehydration.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[1][2] The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

-

Work-up: Cool the reaction mixture to 0–5°C using an ice bath. The product typically precipitates as a white to pale-yellow solid.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with 20 mL of cold ethanol followed by 20 mL of diethyl ether.

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

-

Yield: Expected yield is 85–92%.

Quality Control:

-

Melting Point: >270°C (Decomposes).

-

1H NMR (DMSO-d6): Characteristic singlet at ~8.4 ppm (H-4 proton of phthalazinone) and broad singlet at ~12.8 ppm (NH).

Reaction Pathway Diagram[2]

Caption: Cascade reaction pathway for the synthesis of the phthalazinone core.

Application 2: Synthesis of Isoindolinones (Reductive Amination)

This intermediate can also be used to synthesize 3-substituted isoindolinones (lactams) by reacting with primary amines followed by reduction. This is valuable for creating CNS-active libraries.

Experimental Protocol

Target: 2-Benzyl-5-chloroisoindolin-1-one (Example)

| Reagent | Amount | Equiv. | Role |

| 6-Chloro-3-hydroxyphthalide | 1.84 g | 1.0 | Substrate |

| Benzylamine | 1.20 mL | 1.1 | Amine Source |